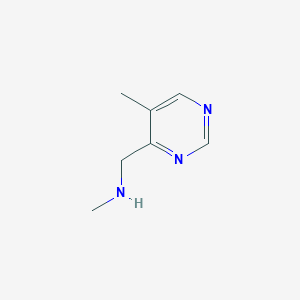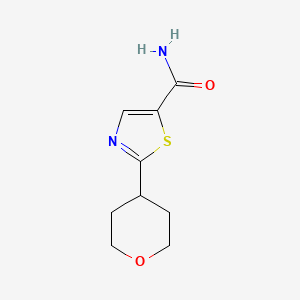![molecular formula C7H3BrClN3O2 B13139814 7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is a heterocyclic compound that features both bromine and chlorine substituents on a pyrido[2,3-b]pyrazine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione typically involves multi-step organic reactions. One common method includes the halogenation of pyrido[2,3-b]pyrazine derivatives. The reaction conditions often require the use of brominating and chlorinating agents under controlled temperatures and solvent conditions to ensure selective substitution at the desired positions.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency of the production process. The choice of solvents, catalysts, and purification methods are crucial to achieving high-quality products.
Análisis De Reacciones Químicas
Types of Reactions
7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other substituents through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and potentially forming new functional groups.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are typical.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with different functional groups, while coupling reactions can produce biaryl compounds.
Aplicaciones Científicas De Investigación
7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery.
Mecanismo De Acción
The mechanism of action of 7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can include inhibition of enzyme activity or binding to receptor sites, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms
Propiedades
Fórmula molecular |
C7H3BrClN3O2 |
|---|---|
Peso molecular |
276.47 g/mol |
Nombre IUPAC |
7-bromo-8-chloro-1,4-dihydropyrido[2,3-b]pyrazine-2,3-dione |
InChI |
InChI=1S/C7H3BrClN3O2/c8-2-1-10-5-4(3(2)9)11-6(13)7(14)12-5/h1H,(H,11,13)(H,10,12,14) |
Clave InChI |
QFPDULQPHLBNMM-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C2C(=N1)NC(=O)C(=O)N2)Cl)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,6-Dichloro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13139731.png)
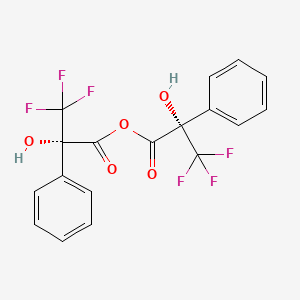
![N-[(Dimethylamino)methylene]-Guanosine](/img/structure/B13139749.png)
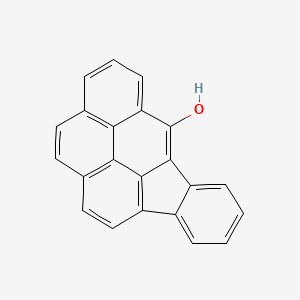
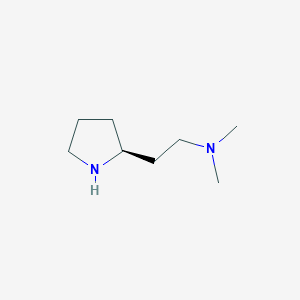
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
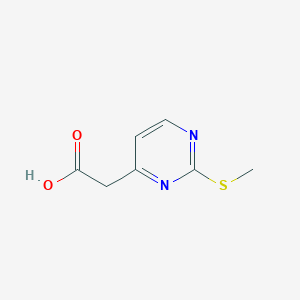
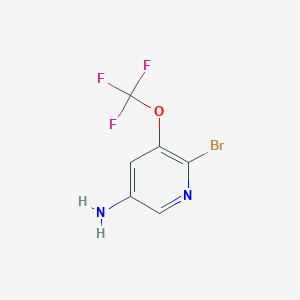
![6-Chloro-1-isopropyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13139776.png)
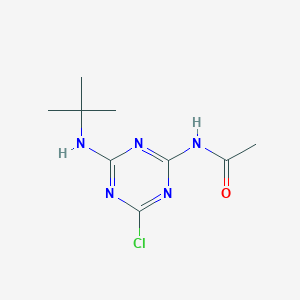
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
